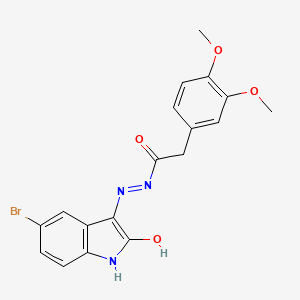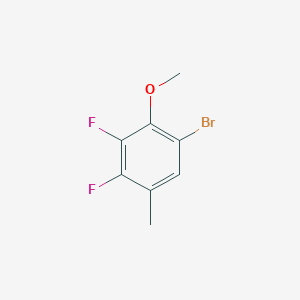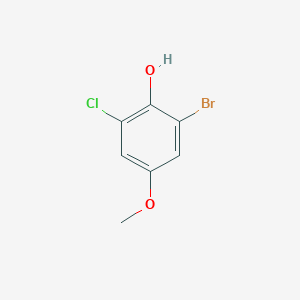![molecular formula C8H7BrO2S B6359461 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole CAS No. 1785446-24-3](/img/structure/B6359461.png)
5-Bromo-4-(methylthio)benzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(methylthio)benzo[d][1,3]dioxole (BMBD) is an organic compound that has been widely studied due to its interesting chemical properties and potential applications in various scientific fields. BMBD is a member of the benzene ring family, and its structure consists of a benzene ring with a bromine atom and a methylthio group attached to it. BMBD has been found to have various interesting chemical and biological properties, and its synthesis and application in scientific research have been extensively studied.
作用機序
The mechanism of action of 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole is not fully understood. However, it is believed that the bromination of the methylthio group of this compound leads to the formation of a brominated intermediate, which then reacts with the benzene ring to form the final product. This reaction is facilitated by the presence of a base, such as sodium hydroxide. The reaction of the brominated intermediate with the benzene ring is believed to be responsible for the interesting chemical and biological properties of this compound.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, this compound has been found to inhibit the growth of bacteria and fungi, and to have antifungal and antiviral activity. This compound has also been found to have neuroprotective effects, and to be effective in treating neurodegenerative diseases.
実験室実験の利点と制限
5-Bromo-4-(methylthio)benzo[d][1,3]dioxole has several advantages for lab experiments. It is easy to synthesize, and the two-step synthesis process is relatively simple and inexpensive. In addition, this compound is a stable compound, and it is not easily degraded or altered by other compounds. Furthermore, this compound is a non-toxic compound, and it has been found to be safe for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. For example, the bromination reaction is not always successful, and the reaction may not yield the desired product. In addition, the reaction may produce other compounds, such as 4-bromo-4-methylthiophenol, which can interfere with the desired product. Furthermore, the reaction may be slow, and the reaction conditions may need to be optimized in order to obtain the desired product.
将来の方向性
There are several potential future directions for the research on 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole. One potential direction is to further investigate the biochemical and physiological effects of this compound. This could involve studying the effect of this compound on various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, further research could be done to optimize the synthesis of this compound, as well as to develop new synthetic methods. Finally, research could be conducted to investigate the potential applications of this compound in various scientific fields, such as organic chemistry, biochemistry, and pharmacology.
合成法
5-Bromo-4-(methylthio)benzo[d][1,3]dioxole is synthesized via a two-step process starting from 4-methylthiophenol. First, the 4-methylthiophenol is reacted with bromine to form 4-bromo-4-methylthiophenol. This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The second step involves the reaction of the 4-bromo-4-methylthiophenol with potassium hydroxide in the presence of an oxidizing agent, such as hydrogen peroxide, to form this compound. The oxidation of the methylthio group is facilitated by the presence of the bromine atom.
科学的研究の応用
5-Bromo-4-(methylthio)benzo[d][1,3]dioxole has been studied extensively due to its interesting chemical and biological properties. It has been used in various scientific fields, such as organic chemistry, biochemistry, and pharmacology. In organic chemistry, this compound has been used as a reagent for the synthesis of various other compounds. In biochemistry, this compound has been used to study the effect of bromination on the structure and properties of proteins. In pharmacology, this compound has been used to study the effect of bromination on the pharmacokinetics and pharmacodynamics of drugs.
特性
IUPAC Name |
5-bromo-4-methylsulfanyl-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-12-8-5(9)2-3-6-7(8)11-4-10-6/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMXUPKCPGSQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC2=C1OCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B6359391.png)
![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)









